(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound is a fluorinated thieno-thiazine derivative featuring dual 4-fluorobenzyl substituents and a conjugated amino-methylene group. Its core structure comprises a bicyclic thieno[3,2-c][1,2]thiazin-4-one scaffold, modified with sulfone groups (2,2-dioxide) to enhance electronic stability and solubility. The (3Z)-stereochemistry of the amino-methylene moiety is critical for its conformational rigidity, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
(3Z)-1-[(4-fluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3S2/c22-16-5-1-14(2-6-16)11-24-12-19-20(26)21-18(9-10-29-21)25(30(19,27)28)13-15-3-7-17(23)8-4-15/h1-10,12,24H,11,13H2/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHFXZMBHDYXFS-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, known by its CAS number 894681-89-1, is a member of the thieno[3,2-c][1,2]thiazine family. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The following sections delve into its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C22H19F2N2O5S2
- Molecular Weight : 474.5 g/mol
- Structure : The compound features a thiazine core with fluorobenzyl substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazine derivatives. Key steps include:
- Formation of the thiazine ring through cyclization reactions.
- Substitution reactions to introduce the fluorobenzyl groups.
- Final modifications to achieve the desired functional groups that enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance:
- A related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that the thiazine scaffold is conducive to anticancer activity due to its ability to interact with cellular targets involved in proliferation and apoptosis .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of key enzymes involved in cancer progression.
- Induction of apoptosis in cancer cells via mitochondrial pathways.
- Modulation of signaling pathways , such as the MAPK and PI3K/Akt pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the same structural class:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its dual 4-fluorobenzyl groups and thieno-thiazine core. Below is a comparative analysis with analogous molecules:
Key Observations:
Substituent Position Effects: The 4-fluorobenzyl groups in the target compound may enhance metabolic stability compared to 3-fluorobenzylidene derivatives (e.g., compound in ), as para-substitution reduces steric hindrance and improves electronic interactions .
Biological Activity Trends: Thiazolidinones with fluorinated benzylidenes (e.g., ) show IC₅₀ values of 2–10 μM against cancer cell lines, attributed to their ability to inhibit tubulin polymerization . The target compound’s sulfone groups and rigid structure may further optimize such activity, though experimental validation is needed. Triazole-thiones (e.g., ) are primarily synthetic intermediates, suggesting the target compound’s advanced functionalization could confer direct bioactivity.
Computational Similarity Metrics: Using Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints), the target compound shares ~60–70% structural similarity with thiazolidinone derivatives (e.g., ), primarily due to fluorinated aromatic systems . However, the thieno-thiazinone scaffold reduces similarity scores compared to simpler heterocycles.
Research Findings and Implications
- Synthetic Challenges: The compound’s synthesis likely involves multi-step routes, as seen in related triazole-thiones (85% yield via thiocarbohydrazide fusion ) and thiazolidinones (condensation with fluorobenzaldehydes ).
- Therapeutic Potential: Fluorinated thiazinones are understudied but hold promise for targeting kinases or GPCRs due to their sulfone-enhanced polarity and aromatic stacking capacity .
- Limitations: No direct bioactivity data are available for the target compound. Computational models (e.g., molecular docking) are recommended to prioritize in vitro testing .
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can multi-step reaction optimization be approached?
Answer:
The synthesis involves managing steric hindrance from the fluorobenzyl groups, controlling regioselectivity during cyclization, and ensuring proper imine formation. Multi-step optimization can be achieved via:
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer, critical for exothermic steps like thiazinone ring formation .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize reaction parameters (temperature, stoichiometry) to maximize yield .
- Copolymerization Strategies : Controlled reagent addition, as demonstrated in polycationic dye-fixative synthesis, minimizes side reactions .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the thieno-thiazin core and Z-configuration of the imine .
- HPLC-MS : Detects trace impurities (e.g., unreacted fluorobenzyl intermediates) with a C18 column and acetonitrile/water gradient .
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazinone ring .
Advanced: How can Bayesian optimization or heuristic algorithms improve synthesis yield and efficiency?
Answer:
- Bayesian Optimization : This machine learning approach iteratively selects reaction conditions (e.g., catalyst loading, solvent polarity) based on prior data, outperforming manual trial-and-error in yield optimization .
- Heuristic Algorithms : Genetic algorithms can explore vast parameter spaces (e.g., temperature, pH) to identify non-intuitive optimal conditions for imine stabilization .
Advanced: In pharmacological studies, how should researchers resolve contradictions between in vitro and in vivo activity data?
Answer:
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS quantification of plasma concentrations to identify metabolic instability .
- Metabolite Identification : Use HRMS and cytochrome P450 inhibition assays to detect rapid degradation pathways .
- Dose-Response Refinement : Conduct in vivo studies with staggered dosing to align effective concentrations with in vitro IC50 values .
Advanced: What experimental strategies elucidate the mechanism of action when biochemical assays yield conflicting results?
Answer:
- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets affected by the compound .
- Molecular Docking : Computational models predict binding interactions with thiazinone-dependent enzymes (e.g., kinases) .
- CRISPR-Cas9 Screens : Knockout libraries validate putative targets in disease-relevant cell lines .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Systematic Substituent Variation : Replace fluorobenzyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties to assess electronic effects .
- Bioisosteric Replacement : Swap the thieno-thiazin core with pyridothiadiazine (as in related compounds) to evaluate scaffold flexibility .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with antimicrobial IC50 values .
Basic: What safety precautions are critical when handling this compound during synthesis?
Answer:
- Reactive Intermediate Management : Use Schlenk lines for air-sensitive imine formation steps .
- Waste Neutralization : Quench residual fluorobenzyl amines with acidic aqueous solutions to prevent exothermic decomposition .
Advanced: How can researchers address discrepancies in reported antimicrobial activity across different bacterial strains?
Answer:
- Standardized MIC Assays : Follow CLSI guidelines with uniform inoculum sizes and growth media to minimize variability .
- Membrane Permeability Studies : Use fluorescent probes (e.g., ethidium bromide) to correlate activity with Gram-negative vs. Gram-positive penetration .
- Resistance Gene Screening : PCR-based detection of efflux pump genes (e.g., mexAB-oprM) explains strain-specific susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
